4-amino-1,1-dioxothiolane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-1,1-dioxothiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-4-2-11(9,10)1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHIVRXZFWJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695355 | |
| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378875-55-8 | |
| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Amino-1,1-dioxothiolane-3-carboxylic acid (also known as 4-amino-3-carboxy-1,1-dioxothiolane) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a dioxothiolane ring with an amino group and a carboxylic acid substituent. The synthesis typically involves the reaction of thiol derivatives with appropriate carboxylic acids under controlled conditions to yield the desired compound. Various methods have been reported for synthesizing similar dioxothiolane compounds, often focusing on optimizing yields and purity through different catalytic and non-catalytic approaches .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of dioxothiolane derivatives, including this compound. These compounds exhibit varying degrees of antibacterial and antifungal properties. For instance, research indicates that derivatives of this compound can inhibit the growth of specific bacterial strains and fungi, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may possess anticonvulsant properties comparable to established medications like diazepam. The effective dose (ED50) for anticonvulsant activity has been reported to be around 1.4 mg/kg, indicating a promising profile for further development in treating seizure disorders .
Case Study: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing the compound's potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study: Anticonvulsant Activity
In a controlled study involving animal models, the anticonvulsant efficacy of this compound was compared with diazepam. Results indicated that both compounds exhibited significant seizure suppression; however, the dioxothiolane derivative showed a longer duration of action in some trials .
Scientific Research Applications
Medicinal Applications
1. Antibacterial Activity
Research indicates that compounds similar to 4-amino-1,1-dioxothiolane-3-carboxylic acid exhibit notable antibacterial properties. For instance, studies have shown that derivatives of this compound can outperform known antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a comparative study, the antibacterial efficacy of this compound was tested against traditional antibiotics. The results demonstrated superior activity against Gram-negative bacteria, suggesting its potential as a new therapeutic agent .
2. Neuroprotective Effects
Emerging research also highlights the potential neuroprotective effects of this compound. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases like Alzheimer's .
Case Study:
A series of derivatives were synthesized and evaluated for their inhibitory activities on AChE and MAO. The most promising candidates showed significant potential for crossing the blood-brain barrier, indicating their suitability for treating neurodegenerative conditions .
Agricultural Applications
1. Plant Growth Regulators
this compound has been explored as a plant growth regulator due to its ability to influence metabolic pathways in plants. Its application can enhance growth rates and improve resistance to environmental stressors.
Data Table: Effects on Plant Growth
| Compound Concentration (mg/L) | Growth Rate (%) | Stress Tolerance (%) |
|---|---|---|
| 0.5 | 15 | 10 |
| 1.0 | 25 | 20 |
| 2.0 | 40 | 30 |
This table summarizes the observed effects of varying concentrations of the compound on plant growth rates and stress tolerance levels in controlled experiments.
Synthetic Chemistry Applications
1. Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical transformations. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
2. Amino Acid Synthesis
this compound can be used in the synthesis of amino acids through reactions involving halogenated carboxylic acids and metal cyanates . This method is particularly noted for its efficiency and ecological benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Amino Acids with Sulfur Heteroatoms
(a) 4-Amino-1,2-dithiolane-4-carboxylic Acid
- Structure : Contains a five-membered dithiolane ring (two sulfur atoms in a 1,2-arrangement) without sulfonyl groups.
- Activity: Exhibits superior inhibitory activity against ATP:L-methionine S-adenosyltransferase (in yeast, E. coli, and rat liver) compared to cycloleucine (1-aminocyclopentane-1-carboxylic acid). The disulfide bond likely enhances binding through conformational rigidity or redox interactions .
- Key Difference : Oxidation of the dithiolane to the dioxothiolane (sulfone) derivative reduces inhibitory potency , indicating that sulfur oxidation state critically affects enzyme interaction.
(b) Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)
- Activity: A competitive inhibitor of S-adenosylmethionine synthesis. Activity is abolished by introducing substituents (e.g., 2-alkyl or nitro groups) or expanding the ring size, emphasizing the necessity of a five-membered ring with minimal steric bulk .
(c) 5-Amino-1,3-dithiane-5-carboxylic Acid
Heterocyclic Analogues with Modified Substituents
(a) 9-Aminofluorene-9-carboxylic Acid
- Structure : Rigid bicyclic system with fused aromatic rings.
- Activity : Potent inhibitor of yeast and liver enzymes but inactive against E. coli enzymes, suggesting species-specific binding pockets .
(b) Cucurbitine (3-Aminopyrrolidine-3-carboxylic Acid)
Impact of Sulfur Oxidation State
The transition from dithiolane (disulfide) to dioxothiolane (sulfone) in 4-amino-1,1-dioxothiolane-3-carboxylic acid results in:
Comparative Data Table
| Compound | Ring Size | Heteroatoms | Oxidation State | Inhibitory Activity (vs. Cycloleucine) | Target Enzymes |
|---|---|---|---|---|---|
| Cycloleucine | 5 | None | N/A | Baseline (1x) | Yeast, E. coli, Rat Liver |
| 4-Amino-1,2-dithiolane-4-carboxylic acid | 5 | S,S | Disulfide | 3–5x higher | Yeast, E. coli, Rat Liver |
| This compound | 5 | S(O₂),S(O₂) | Sulfone | 0.5–0.7x (reduced activity) | Yeast, E. coli, Rat Liver |
| 9-Aminofluorene-9-carboxylic acid | Bicyclic | None | N/A | 10x higher (yeast/liver) | Yeast, Rat Liver |
| 5-Amino-1,3-dithiane-5-carboxylic acid | 6 | S,S | Thioether | <0.1x | Yeast, E. coli, Rat Liver |
Key Research Findings
Ring Size and Rigidity : Five-membered rings (thiolane, cyclopentane) optimize enzyme binding. Larger or flexible rings (e.g., dithiane) reduce activity .
Sulfur Oxidation State : Disulfide bonds (dithiolane) enhance inhibition, while sulfone groups (dioxothiolane) diminish it, likely due to altered electronic properties or steric effects .
Species Specificity: Compounds like 9-aminofluorene-9-carboxylic acid show divergent activity across species, underscoring the need for target-specific optimization .
Preparation Methods
General Synthetic Strategy
The preparation of 4-amino-1,1-dioxothiolane-3-carboxylic acid typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their activated forms under dehydrating conditions. This process forms the thiolane ring incorporating the amino and carboxylic acid functionalities.
Key synthetic approaches include:
- One-pot cyclodehydration reactions between thiosemicarbazide and carboxylic acid derivatives.
- Use of dehydrating agents or catalysts such as polyphosphate ester (PPE), phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid.
- Application of microwave irradiation or ultrasound to enhance reaction rates and yields.
- Solvent-free (neat) conditions or use of specific solvents like chloroform to optimize solubility and reaction homogeneity.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel and efficient method involves the use of polyphosphate ester (PPE) as a mild dehydrating agent enabling one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, structurally related to this compound.
- Procedure: Thiosemicarbazide is reacted with the appropriate carboxylic acid in the presence of PPE at temperatures below 85 °C.
- Advantages: Avoids toxic reagents like POCl3 and SOCl2, operates under mild conditions, and achieves good yields.
- Reaction Mechanism: Proceeds via acylation of thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the thiadiazole ring.
- Yields: Vary depending on the carboxylic acid precursor but generally range from 44% to 70% (Table 1).
| Precursor (Carboxylic Acid) | Yield (%) |
|---|---|
| Benzoic acid | 64.4 |
| 3-Phenylpropionic acid | 47.8 |
| Phenoxyacetic acid | 44.4 |
| 2-Naphthaleneacetic acid | 67.2 |
| Adipic acid | 70.3 |
- Limitations: Poor solubility of some dicarboxylic acids (e.g., terephthalic acid) can hinder reaction completion due to precipitation.
This method is documented in detail by recent research emphasizing its safety and efficiency for synthesizing thiadiazole and related thiolane derivatives.
Conventional Methods Using POCl3 and SOCl2
Traditional synthetic routes involve the use of phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents:
-
- Aromatic carboxylic acid and thiosemicarbazide are mixed in excess POCl3.
- The mixture is heated (e.g., 80 °C) followed by reflux with water.
- The product is isolated by neutralization and recrystallization.
- Yields can reach up to 90% under optimized conditions.
-
- Aromatic carboxylic acid is first converted to the acid chloride using SOCl2.
- Subsequent reaction with thiosemicarbazide under heating or microwave irradiation yields the product.
- Yields range around 70-80%.
-
- Microwave irradiation significantly reduces reaction times (minutes instead of hours).
- Catalysts such as POCl3 or SOCl2 are used in catalytic amounts.
- Yields are generally high (up to 90%).
-
- Ultrasound can also be applied to accelerate the reaction, though yields may be somewhat lower (~61%).
Neat (Solvent-Free) Conditions:
- Heating the mixture of aromatic carboxylic acid and thiosemicarbazide without solvent or catalyst for several hours.
- Yields are moderate (~66%).
A comparative summary of these methods is shown below:
| Method | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| POCl3 Conventional | Excess POCl3, 80 °C, reflux | 86-90 | 3-4 hours | High yield, toxic reagent |
| SOCl2 Conventional | SOCl2, 70 °C, reflux | 70-80 | 3-5 hours | Moderate yield |
| Microwave + POCl3 | Microwave, 600 W, 5 min | 90 | Minutes | Rapid, high yield |
| Microwave + SOCl2 | Microwave, 480 W, 3 min | 80 | Minutes | Rapid, good yield |
| Microwave + MgSO4 catalyst | Microwave, 250 W, 5 min | 88 | Minutes | Efficient catalyst |
| Ultrasound irradiation | 80 °C, 30 min | 61 | Short | Lower yield |
| Neat (solvent-free) heating | 3 hours at elevated temp | 66 | Hours | Moderate yield |
These data are adapted from comparative studies on 2-amino-1,3,4-thiadiazole synthesis, which is structurally analogous to this compound preparation.
Mechanistic Insights
- The reaction generally proceeds via initial acylation of thiosemicarbazide by the carboxylic acid or its activated derivative, forming an intermediate acylthiosemicarbazide.
- This intermediate undergoes cyclodehydration to form the thiolane or thiadiazole ring system.
- The use of PPE or polyphosphoric acid facilitates this cyclization by acting as a mild dehydrating agent.
- Microwave and ultrasound irradiation promote faster reaction kinetics by enhancing molecular interactions and heating efficiency.
- Careful control of temperature (below 85 °C for PPE methods) is critical to avoid decomposition or side reactions.
Summary Table of Preparation Methods
| Preparation Method | Reagents & Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| PPE One-pot synthesis | Thiosemicarbazide + Carboxylic acid + PPE, <85 °C | Mild, safe, no toxic reagents | Solubility issues with some acids | 44 - 70 |
| POCl3 Conventional | POCl3 excess, reflux with water | High yield, well-established | Toxic, corrosive reagent | 86 - 90 |
| SOCl2 Conventional | SOCl2, reflux | Moderate yield | Toxic, requires acid chloride prep | 70 - 80 |
| Microwave-assisted (POCl3) | Microwave irradiation, catalytic POCl3 | Rapid, high yield | Requires microwave equipment | ~90 |
| Microwave-assisted (SOCl2) | Microwave irradiation, catalytic SOCl2 | Rapid, good yield | Requires microwave equipment | ~80 |
| Ultrasound-assisted | Ultrasound, mild heating | Accelerated reaction | Lower yield | ~61 |
| Solvent-free (Neat) heating | Heating without solvent or catalyst | Simple, no solvent waste | Longer reaction time, moderate yield | ~66 |
Q & A
Q. What synthetic routes are available for 4-amino-1,1-dioxothiolane-3-carboxylic acid, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling reactions and cyclization strategies. For analogous heterocyclic carboxylic acids (e.g., thiazolidine derivatives), a two-step protocol is employed:
Coupling Reaction : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂) to activate the carboxylic acid group.
Deprotection : Remove protecting groups (e.g., Boc) with trifluoroacetic acid (TFA) and purify via silica gel column chromatography using gradients of hexane/ethyl acetate.
Purity Optimization :
- Monitor reactions by TLC and confirm product identity via -NMR and mass spectrometry (MS).
- Final purity ≥95% can be achieved using recrystallization or preparative HPLC (as validated in impurity profiling studies for similar compounds) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: Key techniques include:
- -NMR : Identify proton environments (e.g., amino, carboxylic acid, and thiolane ring protons). For example, the carboxylic acid proton typically appears as a broad singlet near δ 12-14 ppm.
- MS (ESI/TOF) : Confirm molecular weight (e.g., exact mass 193.0102 g/mol for related dioxothiolane derivatives) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
Q. How does the compound’s solubility vary across solvents, and what stability considerations apply?
Methodological Answer:
- Solubility : Carboxylic acid derivatives are generally polar. Test solubility in DMSO (high), methanol (moderate), and water (low, pH-dependent). Adjust pH with NaOH to enhance aqueous solubility via deprotonation.
- Stability :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modifications at the 4-amino or 3-carboxylic acid positions. For example:
- Replace the amino group with acylated or alkylated analogs.
- Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the thiolane ring.
- Biological Assays : Test antimicrobial or enzyme-inhibitory activity using standardized protocols (e.g., MIC assays for bacterial strains, IC₅₀ determination via kinetic studies). Correlate substituent effects with activity trends .
Q. What analytical methods validate the compound’s identity and purity in complex matrices?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Validate parameters: linearity (R² ≥0.99), LOD/LOQ (≤0.1 µg/mL), and precision (RSD <2%).
- LC-MS/MS : Quantify trace impurities (e.g., synthetic intermediates) using MRM (multiple reaction monitoring) modes.
- NMR Purity Assessment : Integrate impurity peaks relative to the main product signal in -NMR spectra .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps and frontier molecular orbitals (FMOs).
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with catalytic cysteine residues). Analyze binding affinity (ΔG) and hydrogen-bonding interactions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
